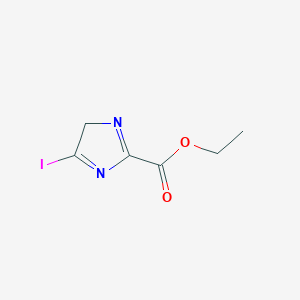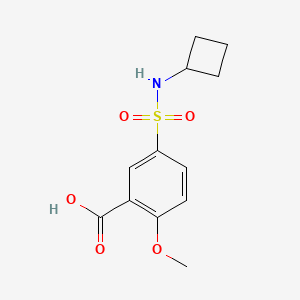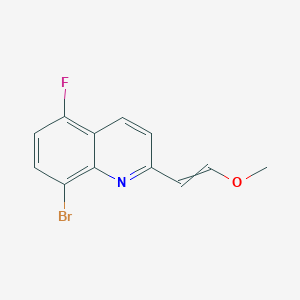
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone is a heterocyclic compound that features a thiophene ring substituted with acetyl, fluorobenzylidene, and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone typically involves the condensation of 3-acetyl-4-hydroxy-2(5H)-thiophenone with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-acetyl-5-(4-fluorobenzylidene)-2,4-dioxo-2,5-dihydrothiophene.
Reduction: Formation of 3-(1-hydroxyethyl)-5-(4-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Acetyl-5-(4-Chlorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone
- 3-Acetyl-5-(4-Methylbenzylidene)-4-Hydroxy-2(5H)-Thiophenone
- 3-Acetyl-5-(4-Methoxybenzylidene)-4-Hydroxy-2(5H)-Thiophenone
Uniqueness
3-Acetyl-5-(4-Fluorobenzylidene)-4-Hydroxy-2(5H)-Thiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Eigenschaften
Molekularformel |
C13H9FO3S |
|---|---|
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
3-acetyl-5-[(4-fluorophenyl)methylidene]-4-hydroxythiophen-2-one |
InChI |
InChI=1S/C13H9FO3S/c1-7(15)11-12(16)10(18-13(11)17)6-8-2-4-9(14)5-3-8/h2-6,16H,1H3 |
InChI-Schlüssel |
OIRMDVGYMAEKRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC2=CC=C(C=C2)F)SC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)







![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)



